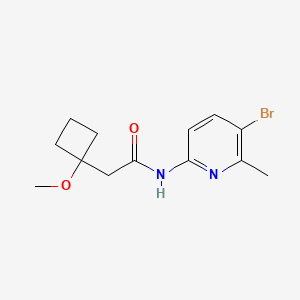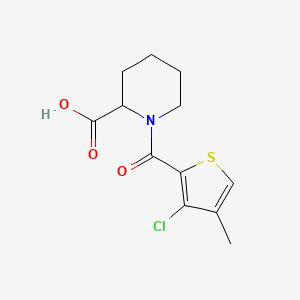
N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide, also known as BRD0705, is a small molecule compound that has been recently developed for scientific research applications. This compound has shown promising results in various studies, making it a potential candidate for future research in the fields of pharmacology and biochemistry.
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with its target genes. This leads to the downregulation of gene expression, which can result in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has significant effects on cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide in lab experiments is its specificity towards BRD4. This allows for the selective inhibition of BRD4 without affecting other proteins. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the effects of this compound on other diseases, such as cardiovascular diseases and neurological disorders. Additionally, the potential use of this compound in combination with other therapies should be explored to determine its synergistic effects.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide involves a multi-step process that includes the reaction of 2-bromo-5-methylpyridine with cyclobutanone in the presence of a base, followed by the reaction with methylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide has been identified as a potential inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This protein has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(1-methoxycyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-9-10(14)4-5-11(15-9)16-12(17)8-13(18-2)6-3-7-13/h4-5H,3,6-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGTUHUBLFNVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2(CCC2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)


![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
